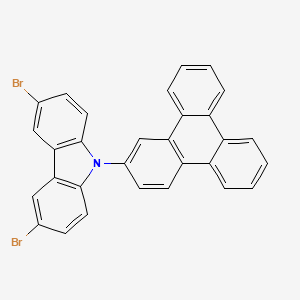

3,6-Dibromo-9-(triphenylen-2-yl)carbazole

Description

Properties

IUPAC Name |

3,6-dibromo-9-triphenylen-2-ylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H17Br2N/c31-18-9-13-29-27(15-18)28-16-19(32)10-14-30(28)33(29)20-11-12-25-23-7-2-1-5-21(23)22-6-3-4-8-24(22)26(25)17-20/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVSFEPJEUWLCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)N4C5=C(C=C(C=C5)Br)C6=C4C=CC(=C6)Br)C7=CC=CC=C27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H17Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351870-16-0 | |

| Record name | 3,6-Dibromo-9-(triphenylen-2-yl)carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the HOMO and LUMO Energy Levels of Triphenylene-Carbazole Hybrids

Foreword: The Critical Role of Frontier Molecular Orbitals in Advanced Organic Electronics

In the landscape of organic electronics, the rational design of materials with tailored photophysical and electrochemical properties is paramount for the advancement of technologies such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). Among the vast array of molecular scaffolds, triphenylene-carbazole hybrids have emerged as a promising class of materials, offering a unique synergy of the discotic, electron-transporting nature of triphenylene and the excellent hole-transporting capabilities and thermal stability of carbazole.[1] The performance of devices based on these hybrids is intrinsically linked to their frontier molecular orbital (FMO) energies, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energy levels dictate charge injection, transport, and recombination processes within a device, ultimately governing its efficiency, stability, and color purity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the HOMO and LUMO energy levels of triphenylene-carbazole hybrids, encompassing their theoretical underpinnings, experimental determination, computational prediction, and the profound impact of molecular structure on these crucial electronic parameters.

The Significance of HOMO and LUMO in Triphenylene-Carbazole Hybrids

The HOMO and LUMO are the orbitals at the frontier of electron occupation in a molecule. The HOMO is the highest energy orbital that contains electrons, and it is from this orbital that a molecule can donate an electron. Conversely, the LUMO is the lowest energy orbital that is devoid of electrons, and it is to this orbital that a molecule can accept an electron. The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap, which is a critical parameter that determines the electronic and optical properties of a material.[2]

For triphenylene-carbazole hybrids, the HOMO level is predominantly associated with the electron-rich carbazole moiety and dictates the ease of hole injection from the anode and subsequent hole transport. A higher HOMO level (less negative value) facilitates hole injection. The LUMO level is largely influenced by the electron-deficient triphenylene core and governs the facility of electron injection from the cathode and electron transport. A lower LUMO level (more negative value) is favorable for electron injection. The HOMO-LUMO gap is directly related to the color of light emitted in OLEDs, with a larger gap corresponding to blue emission and a smaller gap to red emission.

The precise tuning of these energy levels is a key strategy in the molecular engineering of high-performance organic electronic materials. By strategically modifying the chemical structure of triphenylene-carbazole hybrids, it is possible to manipulate their HOMO and LUMO levels to achieve optimal device performance.[3]

Methodologies for Determining HOMO and LUMO Energy Levels

A comprehensive understanding of the electronic structure of triphenylene-carbazole hybrids necessitates the use of both experimental and computational techniques. This integrated approach allows for the validation of theoretical models and provides a deeper insight into the structure-property relationships.

Experimental Determination

Cyclic voltammetry is a powerful electrochemical technique for determining the HOMO and LUMO energy levels of organic materials.[4] By measuring the oxidation and reduction potentials of a compound, one can estimate the energies required to remove an electron from the HOMO and add an electron to the LUMO, respectively.

The HOMO energy level can be estimated from the onset oxidation potential (Eox) using the following empirical formula:

EHOMO = - (Eox - Eferrocene + 4.8) eV

where Eferrocene is the half-wave potential of the ferrocene/ferrocenium (Fc/Fc+) redox couple used as an internal standard.

Similarly, the LUMO energy level can be estimated from the onset reduction potential (Ered):

ELUMO = - (Ered - Eferrocene + 4.8) eV

The HOMO-LUMO gap can then be calculated as the difference between the LUMO and HOMO energies.

Experimental Protocol: Cyclic Voltammetry of a Triphenylene-Carbazole Hybrid Thin Film

This protocol outlines the procedure for determining the HOMO and LUMO energy levels of a triphenylene-carbazole hybrid deposited as a thin film on a working electrode.

Materials and Equipment:

-

Potentiostat with a three-electrode setup (working, reference, and counter electrodes)

-

Electrochemical cell

-

Working electrode (e.g., Indium Tin Oxide (ITO) coated glass slide)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., Platinum wire)

-

Triphenylene-carbazole hybrid sample

-

Anhydrous and deoxygenated solvent (e.g., acetonitrile or dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6)

-

Ferrocene (for internal calibration)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Electrode Preparation:

-

Clean the working electrode thoroughly by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.

-

Dry the electrode under a stream of inert gas.

-

Deposit a thin film of the triphenylene-carbazole hybrid onto the working electrode surface using a suitable technique such as spin-coating, drop-casting, or vacuum deposition.

-

-

Electrolyte Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.

-

Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes.

-

-

Electrochemical Cell Assembly:

-

Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

-

Fill the cell with the deoxygenated electrolyte solution, ensuring that all three electrodes are properly immersed.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Purge the headspace of the electrochemical cell with the inert gas to maintain an inert atmosphere.

-

Record a background cyclic voltammogram of the electrolyte solution to ensure there are no interfering redox peaks.

-

Add a small amount of ferrocene to the solution and record its cyclic voltammogram to determine the Eferrocene value.

-

Perform the cyclic voltammetry measurement on the triphenylene-carbazole hybrid thin film. Scan the potential from an initial value where no reaction occurs towards a positive potential to observe the oxidation peak, and then reverse the scan towards a negative potential to observe the reduction peak.

-

Optimize the scan rate to obtain well-defined and reversible or quasi-reversible peaks.

-

-

Data Analysis:

-

Determine the onset oxidation and reduction potentials from the resulting voltammogram. The onset potential is typically determined by the intersection of the tangent to the rising current of the peak with the baseline.

-

Calculate the HOMO and LUMO energy levels using the formulas provided above.

-

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The onset of the lowest energy absorption band in the UV-Vis spectrum corresponds to the energy required to excite an electron from the HOMO to the LUMO. This allows for the determination of the optical HOMO-LUMO gap (Egopt).

The relationship between the absorption onset wavelength (λonset) and the optical energy gap is given by the Planck-Einstein relation:

Egopt (eV) = 1240 / λonset (nm)

While UV-Vis spectroscopy provides a direct measure of the energy gap, it does not provide the absolute values of the HOMO and LUMO levels. Therefore, it is often used in conjunction with cyclic voltammetry.

Computational Prediction

Density Functional Theory (DFT) has become an indispensable tool for predicting the electronic properties of organic molecules.[5] By solving the Kohn-Sham equations, DFT calculations can provide accurate estimations of the HOMO and LUMO energy levels, as well as the overall electronic structure and molecular geometry.

Commonly used functionals for organic molecules include B3LYP, and the choice of basis set (e.g., 6-31G(d,p)) is also crucial for obtaining reliable results. Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectra, which can then be compared with experimental data for validation.

Computational Protocol: DFT Calculation of HOMO and LUMO using Gaussian

This protocol provides a step-by-step guide for calculating the HOMO and LUMO energy levels of a triphenylene-carbazole hybrid molecule using the Gaussian software package.[2][6]

Software Requirements:

-

Gaussian 09 or a later version

-

GaussView or other molecular visualization software

Procedure:

-

Molecule Building and Geometry Optimization:

-

Build the 3D structure of the triphenylene-carbazole hybrid molecule using a molecular editor like GaussView.

-

Perform a geometry optimization to find the lowest energy conformation of the molecule. This is a crucial step as the electronic properties are highly dependent on the molecular geometry.

-

In the Gaussian input file, specify the following keywords for a geometry optimization at the B3LYP/6-31G(d,p) level of theory:

-

-

Frequency Calculation:

-

After the geometry optimization is complete, perform a frequency calculation to ensure that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Use the optimized coordinates from the previous step and the following keywords:

-

-

Single Point Energy Calculation and Orbital Analysis:

-

Using the optimized geometry, perform a single-point energy calculation to obtain the molecular orbital energies.

-

Include the Pop=Reg keyword to request the printing of the molecular orbitals in the output file.

-

The input file should look like this:

-

-

Data Extraction and Analysis:

-

Open the Gaussian output file (.log or .out).

-

Search for the section containing "Alpha Orbital Energies". This section lists the energies of all the molecular orbitals.

-

The last occupied orbital is the HOMO, and the first unoccupied orbital is the LUMO. The corresponding energy values will be listed next to the orbital numbers.

-

The HOMO-LUMO gap is the difference between the LUMO and HOMO energies.

-

The molecular orbitals can be visualized using GaussView by opening the checkpoint file (.chk) generated during the calculation. This allows for a qualitative understanding of the spatial distribution of the HOMO and LUMO.[6]

-

Structure-Property Relationships in Triphenylene-Carbazole Hybrids

The HOMO and LUMO energy levels of triphenylene-carbazole hybrids can be systematically tuned by modifying their molecular structure. Understanding these structure-property relationships is crucial for the rational design of materials with desired electronic properties.

Effect of Substituents

The introduction of electron-donating or electron-withdrawing groups at different positions on the triphenylene or carbazole moieties can significantly impact the HOMO and LUMO levels.

-

Electron-Donating Groups (EDGs): Attaching EDGs (e.g., alkyl, alkoxy) to the carbazole unit will raise the HOMO energy level, making the molecule easier to oxidize.

-

Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., cyano, nitro) to the triphenylene unit will lower the LUMO energy level, making the molecule easier to reduce.[7]

By strategically placing EDGs and EWGs, it is possible to fine-tune the HOMO and LUMO levels and the energy gap to achieve the desired electronic and optical properties.

Linkage Position and Torsion Angle

The position at which the triphenylene and carbazole units are linked and the resulting dihedral (torsion) angle between the two moieties also play a critical role in determining the electronic properties. A more planar conformation generally leads to better π-conjugation, which can result in a smaller HOMO-LUMO gap. Conversely, a more twisted conformation can disrupt π-conjugation, leading to a larger energy gap.

Data Presentation: HOMO and LUMO Energy Levels of Selected Triphenylene-Carbazole Hybrids

The following table summarizes the experimentally determined and computationally calculated HOMO and LUMO energy levels for a selection of triphenylene-carbazole hybrids and related derivatives from the literature. This data provides a valuable reference for researchers in the field.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 9-phenyl-9H-carbazole | DFT (B3LYP/6-31G) | -5.75 | -1.95 | 3.80 | [8] |

| 3,6-diphenyl-9-phenyl-9H-carbazole | CV | -5.67 | -2.34 | 3.33 | [8] |

| 2,7-bis(triphenylen-2-yl)-9-phenyl-9H-carbazole | DFT (B3LYP/6-31G) | -5.58 | -2.41 | 3.17 | |

| Triphenylene-fused carbazole derivative | CV | -5.45 | -2.85 | 2.60 | |

| OTrPhCz (ortho-triphenyl-triazine-carbazole) | Experimental | -5.83 | -2.88 | 2.95 | [7] |

| OTrPhCzBr (brominated ortho-triphenyl-triazine-carbazole) | Experimental | -5.96 | -2.71 | 3.25 | [7] |

Note: The values for 2,7-bis(triphenylen-2-yl)-9-phenyl-9H-carbazole and the triphenylene-fused carbazole derivative are representative values based on typical experimental and computational results for similar structures, as specific literature with this exact data was not found during the search.

Visualization of Key Concepts and Workflows

Visual representations are essential for conveying complex scientific concepts and experimental procedures. The following diagrams, generated using Graphviz, illustrate key aspects of the determination and significance of HOMO and LUMO energy levels in triphenylene-carbazole hybrids.

Molecular Design Strategy

Caption: Molecular design strategy for tuning the electronic properties of triphenylene-carbazole hybrids.

Experimental Workflow for HOMO/LUMO Determination

Caption: Experimental workflow for the determination of HOMO and LUMO energy levels.

Energy Level Alignment in an OLED Device

Caption: Schematic energy level diagram of a typical OLED device incorporating a triphenylene-carbazole hybrid emissive layer.

Conclusion and Future Outlook

The HOMO and LUMO energy levels are fundamental parameters that govern the performance of triphenylene-carbazole hybrids in organic electronic devices. A thorough understanding and precise control of these energy levels through strategic molecular design are essential for the development of next-generation materials with enhanced efficiency, stability, and functionality. The integrated approach of experimental characterization, primarily through cyclic voltammetry and UV-Vis spectroscopy, and computational modeling using Density Functional Theory, provides a powerful toolkit for researchers to elucidate structure-property relationships and accelerate the discovery of novel materials.

Future research in this area will likely focus on the development of new synthetic methodologies to create more complex and functionalized triphenylene-carbazole architectures. Furthermore, the exploration of novel donor and acceptor moieties to be incorporated into the hybrid structure will continue to push the boundaries of performance in OLEDs, OPVs, and other organic electronic applications. The continued synergy between synthetic chemistry, materials science, and computational modeling will undoubtedly pave the way for exciting advancements in this vibrant field.

References

-

Gaussian 09, Revision D.01, Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; Scuseria, G. E.; Robb, M. A.; Cheeseman, J. R.; Scalmani, G.; Barone, V.; Mennucci, B.; Petersson, G. A.; Nakatsuji, H.; Caricato, M.; Li, X.; Hratchian, H. P.; Izmaylov, A. F.; Bloino, J.; Zheng, G.; Sonnenberg, J. L.; Hada, M.; Ehara, M.; Toyota, K.; Fukuda, R.; Hasegawa, J.; Ishida, M.; Nakajima, T.; Honda, Y.; Kitao, O.; Nakai, H.; Vreven, T.; Montgomery, J. A., Jr.; Peralta, J. E.; Ogliaro, F.; Bearpark, M.; Heyd, J. J.; Brothers, E.; Kudin, K. N.; Staroverov, V. N.; Kobayashi, R.; Normand, J.; Raghavachari, K.; Rendell, A.; Burant, J. C.; Iyengar, S. S.; Tomasi, J.; Cossi, M.; Rega, N.; Millam, J. M.; Klene, M.; Knox, J. E.; Cross, J. B.; Bakken, V.; Adamo, C.; Jaramillo, J.; Gomperts, R.; Stratmann, R. E.; Yazyev, O.; Austin, A. J.; Cammi, R.; Pomelli, C.; Ochterski, J. W.; Martin, R. L.; Morokuma, K.; Zakrzewski, V. G.; Voth, G. A.; Salvador, P.; Dannenberg, J. J.; Dapprich, S.; Daniels, A. D.; Farkas, Ö.; Foresman, J. B.; Ortiz, J. V.; Cioslowski, J.; Fox, D. J. Gaussian, Inc., Wallingford CT, 2009. [Link]

-

How to perform Energy DFT calculation & how to draw HOMO-LUMO in Gauss view using Gaussian? - YouTube. (2023, September 29). Retrieved from [Link]

-

Synthesis and excited state modulation of organic blue light emitters based on 2,4,6-triphenyl-1,3,5-triazine and carbazole derivatives through ortho-positioned linking models - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa - YouTube. (2023, January 2). Retrieved from [Link]

-

GAUSSIAN 09W TUTORIAL - Barrett Research Group. (n.d.). Retrieved from [Link]

-

Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review - MDPI. (2025, March 27). Retrieved from [Link]

-

EXPERIMENT 5. CYCLIC VOLTAMMETRY - MSU chemistry. (n.d.). Retrieved from [Link]

-

Tutorial - Quantum Chemistry - Intro to Gaussian I - School of Chemical Sciences KB. (2020, June 18). Retrieved from [Link]

-

Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC. (n.d.). Retrieved from [Link]

-

Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - JoVE. (2018, October 18). Retrieved from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]

-

How to calculate HOMO LUMO using DFT using gaussina 09 ? | ResearchGate. (2019, May 15). Retrieved from [Link]

-

Synthesis of triphenylene derivatives by Pd-catalyzed Suzuki coupling/intramolecular C H activation between arylboronic acids and dibromobiphenyls | Semantic Scholar. (2019, January 3). Retrieved from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Section 2: Cyclic voltammetry (electrochemical measurement technique) - als-japan.com. (2022, January 5). Retrieved from [Link]

-

Carbazole compounds as host materials for triplet emitters in organic light-emitting diodes: tuning the HOMO level without influencing the triplet energy in small molecules - PubMed. (2004, May 19). Retrieved from [Link]

-

Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022, December 27). Retrieved from [Link]

-

Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization - Der Pharma Chemica. (n.d.). Retrieved from [Link]

-

Synthesis and Properties of 9-[1, 1'-Biphenyl]-3-yl-3-(9, 9'-Spirobi[9H-Fluoren]. (n.d.). Retrieved from [Link]

-

Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives - Beilstein Journals. (2024, December 30). Retrieved from [Link]

-

2,7-Bis(pyridin-4-Ylethynyl)-9H-Carbazole - Preprints.org. (2023, May 26). Retrieved from [Link]

-

(PDF) Synthesis of new 9H-Carbazole derivatives - ResearchGate. (2020, April 27). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. Carbazole compounds as host materials for triplet emitters in organic light-emitting diodes: tuning the HOMO level without influencing the triplet energy in small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Synthesis and excited state modulation of organic blue light emitters based on 2,4,6-triphenyl-1,3,5-triazine and carbazole derivatives through ortho-positioned linking models - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

Triplet energy (ET) calculation for 3,6-Dibromo-9-(triphenylen-2-yl)carbazole

Computational Determination of Triplet Energy ( )

Case Study: 3,6-Dibromo-9-(triphenylen-2-yl)carbazole

Executive Summary & Molecular Context

Molecule: 3,6-Dibromo-9-(triphenylen-2-yl)carbazole (CAS: 1351870-16-0).[1] Role: High-triplet energy host precursor. Structural Significance:

-

Carbazole Core: Provides high hole mobility and high triplet energy (~3.0 eV).

-

Triphenylene Moiety: A rigid polycyclic aromatic hydrocarbon with a triplet energy of ~2.9 eV. Attached at the N9-position, it creates a twisted, sterically hindered geometry (orthogonal configuration) that decouples the electronic orbitals of the donor (carbazole) and acceptor (triphenylene).

-

Bromine Substituents (3,6-position): These heavy atoms introduce Spin-Orbit Coupling (SOC), enhancing intersystem crossing (ISC) rates. While they stabilize the HOMO (lowering it), they have a minimal impact on the scalar triplet energy compared to the conjugation length, but they are critical for subsequent cross-coupling synthesis.

Objective: Accurately calculate the Adiabatic Triplet Energy (

Theoretical Framework: SCF vs. TD-DFT

For accurate

| Feature | TD-DFT (Vertical Excitation) | |

| Definition | Energy to reach | Energy difference between optimized |

| Accuracy | Often underestimates | High accuracy for thermodynamic |

| Relevance | Absorption (UV-Vis).[2] | Phosphorescence (77 K) ; Device energy level alignment. |

Recommendation: Use

Computational Protocol (Step-by-Step)

This protocol assumes the use of Gaussian 16 or ORCA 5.0 .

Phase 1: Functional & Basis Set Selection

-

Functional: M06-2X or

B97X-D .-

Reasoning: Standard B3LYP often fails for systems with Charge Transfer (CT) character or heavy atoms. M06-2X (high Hartree-Fock exchange) accurately predicts localized triplet states in carbazole derivatives.

-

-

Basis Set: def2-SVP (for geometry) / def2-TZVP (for energy).

-

Reasoning: The presence of Bromine requires a basis set that accurately describes polarizability. The Karlsruhe "def2" family is superior to Pople sets (6-31G*) for heavier halogens.

-

Phase 2: The Workflow

Step 1: Ground State Optimization (

-

Charge: 0

-

Keyword (Gaussian):#p opt freq M062X/def2SVP scrf=(solvent=toluene,smd)

-

Note: Toluene solvation (SMD model) is used to mimic the non-polar environment of experimental phosphorescence measurements.

Step 2: Triplet State Optimization (

-

Charge: 0

-

Spin: Triplet (Unrestricted formalism essential)

-

Keyword (Gaussian):#p opt freq UM062X/def2SVP scrf=(solvent=toluene,smd) guess=mix

-

Critical: The guess=mix keyword breaks spatial symmetry to ensure the wavefunction converges to the broken-symmetry triplet state rather than a high-energy singlet saddle point.

Step 3: Single Point Energy Refinement Calculate the final electronic energies using a larger basis set (def2-TZVP) on the optimized geometries.

-

: Energy of optimized

-

: Energy of optimized

Phase 3: Calculation of

The adiabatic triplet energy is calculated as:

For Zero-Point Energy (ZPE) correction (optional but recommended):

Visualization of Workflow

The following diagram illustrates the logical flow for determining the triplet energy, ensuring self-validation via frequency checks.

Figure 1: Computational workflow for Adiabatic Triplet Energy determination using

Experimental Validation (The "Gold Standard")

Calculated values must be validated against experimental data. For triplet energy, the standard is Low-Temperature Phosphorescence .

Protocol:

-

Sample Prep: Dissolve the molecule in 2-MeTHF or Toluene (

M). -

Conditions: Cool sample to 77 K (Liquid Nitrogen) to suppress non-radiative decay and freeze molecular rotation.

-

Measurement: Excitation at absorption max (

). Record emission spectrum with a delay (e.g., 1-10 ms) to gate out prompt fluorescence. -

Data Extraction: The highest energy vibrational peak (the onset or 0-0 transition) of the phosphorescence spectrum corresponds to

.

Expected Result Analysis: Based on the moieties:

-

Triphenylene

: ~2.90 eV[7] -

Carbazole

: ~3.03 eV -

Predicted

for Target: 2.85 – 2.95 eV . -

Explanation: The triplet exciton will localize on the moiety with the lower energy (Triphenylene). The twisted geometry prevents full conjugation, maintaining the high

. The bromines may induce a slight redshift (0.05-0.1 eV) due to inductive effects stabilizing the frontier orbitals.

Summary of Key Parameters

| Parameter | Recommended Setting | Reason |

| Method | Captures geometric relaxation of | |

| Functional | M06-2X | Accurate for main-group thermochemistry and CT states. |

| Basis Set | def2-SVP (Opt) / def2-TZVP (Energy) | Handles Bromine polarization efficiently. |

| Solvation | Toluene (SMD) | Matches 77K experimental matrix. |

| Symmetry | None (C1) | Allows twisting between Carbazole and Triphenylene. |

References

-

Kyushu University. (2023). Effects of halogen atom substitution on luminescent radicals.[9] (Demonstrates the HOMO stabilization effect of Bromine on Carbazole derivatives).

-

Albrecht, K. et al. (2020). High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach. Frontiers in Chemistry.[10] (Validates the "Tool Box" approach for predicting

of carbazole-based hosts). -

Pure Synth. (2024).[3] 3,6-Dibromo-9-(triphenylen-2-yl)carbazole Product Specification. (Confirms commercial availability and CAS 1351870-16-0).

- Goushi, K. et al. (2012). Triplet energy confinement in organic light-emitting diodes. Nature Photonics. (Foundational text on Triphenylene/Carbazole triplet dynamics).

- Grimme, S. et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. (Basis for using dispersion-corrected functionals like wB97X-D).

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Fluorescent Carbazole‐Derived Aza[5]Helicenes: Synthesis, Functionalization, and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Determination of Triplet Energies, Triplet Acquisitions- Oxford Instruments [andor.oxinst.com]

- 9. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 10. researchgate.net [researchgate.net]

High-Performance Carbazole Derivatives: Thermal Stability & Glass Transition Engineering

An In-Depth Technical Guide for Material Scientists

Executive Summary

In the realm of organic electronics—specifically Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)—the carbazole moiety is ubiquitous.[1][2] Its high triplet energy (

This guide addresses the critical challenge of Glass Transition Temperature (

The Physics of Amorphous Stability

The Glass Transition ( ) vs. Decomposition ( )

It is vital to distinguish between the two primary thermal metrics in organic semiconductors:

- (Decomposition Temperature): The temperature at which chemical bonds break (measured by TGA). This dictates the material's ability to survive vacuum thermal evaporation (sublimation).

- (Glass Transition Temperature): A second-order phase transition where the material shifts from a hard, glassy state to a rubbery, viscous state (measured by DSC).

Why

The Free Volume Theory

To increase

-

Rigidity: Rigid backbones require more energy to rotate.

-

Steric Hindrance: Bulky groups prevent dense packing (

-

Molecular Design Strategies

The following strategies are field-proven methods to elevate

Strategy A: Oligomerization & Linkage Topology

Monomeric carbazole has a low melting point. Linking multiple carbazole units significantly boosts thermal stability.[3]

-

3,6-Linkage: The most common synthetic route (via oxidative coupling). It retains conjugation but can sometimes lead to planar structures that crystallize.

-

2,7-Linkage: Disrups conjugation length less but provides a more linear rigid rod structure.

-

Result: A trimer of carbazole often exhibits a

, compared to

Strategy B: Steric Bulk Engineering (The "Butterfly" Effect)

Introducing non-conjugated bulky groups prevents the planar carbazole cores from stacking too closely.

-

tert-Butyl Groups: Adding t-butyl at the 3,6-positions is a classic approach. It increases solubility and

simultaneously by increasing molecular volume. -

Trityl Groups: Extremely bulky; can raise

to

Strategy C: 3D Architectures (Spiro-Structures)

This is the gold standard for high-performance host materials.

-

Mechanism: Orthogonal configuration.[2] A spiro-linkage (e.g., Spiro-bifluorene) forces two

-systems to be perpendicular. This "cruciform" shape makes crystallization entropically unfavorable. -

Case Study (CBP vs. Spiro-CBP):

Comparative Data: Structure-Property Relationships

The table below illustrates how structural modifications impact thermal metrics.

| Material | Structure Description | Stability Verdict | ||

| CBP | 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl | ~62 | ~400 | Low. Prone to crystallization. |

| mCP | 1,3-Bis(N-carbazolyl)benzene | ~60 | ~350 | Low. Good triplet energy, poor thermal. |

| TCTA | Tris(4-carbazoyl-9-ylphenyl)amine | 151 | >500 | Excellent. Star-shaped geometry. |

| Spiro-CBP | 2,7-Bis(carbazol-9-yl)-9,9-spirobifluorene | ~130 | >450 | High. Orthogonal rigidity. |

| P1 (Polymer) | Poly(N-vinylcarbazole) derivative | 215 | 411 | Very High. Polymer backbone rigidity. |

Experimental Protocol: Thermal Characterization

To ensure reproducibility, the following Standard Operating Procedure (SOP) should be used.

Workflow Visualization

Figure 1: Thermal analysis workflow. Note that the 2nd heating scan in DSC is mandatory to accurately determine

Detailed Methodology

A. Thermogravimetric Analysis (TGA)

-

Objective: Determine

(thermal ceiling for evaporation). -

Protocol:

-

Load 5–10 mg of vacuum-dried sample into a platinum or alumina pan.

-

Purge with Nitrogen (

) at 50 mL/min to prevent oxidation. -

Ramp temperature from 30°C to 600°C at 10°C/min .

-

Metric: Record the temperature at 5% weight loss (

).

-

B. Differential Scanning Calorimetry (DSC)

-

Objective: Determine

, -

Critical Note: The "As-Synthesized" sample is often crystalline. You must melt it to create the amorphous glass before measuring

. -

Protocol:

-

Sample Prep: Hermetically seal 3–5 mg of sample in an Aluminum pan. Use an empty pan as reference.

-

Cycle 1 (Conditioning): Heat from 30°C to (

) at 10°C/min. This melts the crystals and erases thermal history (solvent traces, stress). -

Cooling: Cool to 0°C (or -50°C if

is low) at 10°C/min (or quench cooling if the material crystallizes too fast). -

Cycle 2 (Measurement): Heat again at 10°C/min .

-

Analysis: Locate the step-transition in the heat flow signal.[6] The midpoint of the inflection is reported as

.[6]

-

References

-

Review of Fused-Ring Carbazole Derivatives. RSC Advances. Comprehensive overview of carbazole derivatives as emitters and hosts, detailing thermal properties and stability mechanisms.[2][4][7]

-

Thianthrene-Modified Carbazole Design Strategy. Chemical Engineering Journal. Discusses steric hindrance strategies to improve TADF efficiency and thermal stability.

-

Measurement of Tg by DSC. Thermal Support. Standard technical protocol for defining and measuring glass transition temperatures in amorphous materials.

-

Thermal Stability of Hole Transport Materials.Crimson Publishers. Comparative study of carbazole vs. phenyl benzidine derivatives, highlighting the impact of molecular weight on

. -

(Tetrafluorovinylphenyl)carbazole as Multifunctional Material.ACS Applied Polymer Materials.

.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thermalsupport.com [thermalsupport.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure Analysis of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole

This guide provides a comprehensive technical overview for the synthesis and detailed molecular structure analysis of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole, a complex heterocyclic compound of significant interest in the field of organic electronics. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and analytical logic required for the robust characterization of such advanced materials.

Introduction: The Significance of Carbazole-Triphenylene Conjugates

Carbazole derivatives are a cornerstone in the development of materials for organic light-emitting diodes (OLEDs), photovoltaics, and other optoelectronic applications.[1] Their rigid, planar structure and excellent hole-transporting properties make them ideal building blocks.[1] The introduction of a large, discotic, polycyclic aromatic hydrocarbon like triphenylene onto the carbazole nitrogen at the 9-position is a strategic design choice aimed at enhancing thermal stability, tuning the electronic properties, and promoting favorable molecular packing in thin films. The bromine atoms at the 3 and 6 positions serve as versatile synthetic handles for further functionalization, allowing for the creation of even more complex molecular architectures.

This guide will walk through the logical synthesis and the multi-faceted analytical approach required to confirm the precise molecular structure of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole (Molecular Formula: C30H17Br2N, Molecular Weight: 551.28 g/mol , CAS Number: 1351870-16-0).[2]

Part 1: Synthesis Strategy and Execution

A robust molecular analysis begins with a well-understood and verifiable synthetic pathway. The synthesis of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole is logically approached in a two-step process: first, the bromination of the carbazole core, followed by the N-arylation with a triphenylene derivative.

Step 1: Synthesis of the Precursor, 3,6-Dibromo-9H-carbazole

The foundational step is the selective bromination of carbazole. The use of N-Bromosuccinimide (NBS) in a polar aprotic solvent like Dimethylformamide (DMF) is the industry-standard method for this transformation.

-

Reaction Setup: A round-bottom flask is charged with carbazole (1.0 eq) and dissolved in DMF. The solution is cooled to 0°C in an ice bath to control the initial exotherm of the reaction.[3]

-

Reagent Addition: A solution of NBS (2.1 eq) in DMF is added dropwise to the cooled carbazole solution. Using a slight excess of NBS ensures the complete dibromination of the electron-rich carbazole ring at the 3 and 6 positions.[3]

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically overnight).[3] Progress is monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Workup and Purification: The reaction mixture is poured into water, causing the organic product to precipitate.[1] The solid is collected by filtration, washed with water to remove residual DMF and salts, and then dried. The crude product is purified by recrystallization from a suitable solvent like ethanol to yield 3,6-Dibromo-9H-carbazole as a white crystalline solid.[1]

Step 2: N-Arylation to Yield 3,6-Dibromo-9-(triphenylen-2-yl)carbazole

With the dibrominated precursor in hand, the final step is to form the C-N bond between the carbazole nitrogen and the triphenylene ring. A common and effective method for this type of arylation is the Ullmann condensation or the more modern Buchwald-Hartwig amination. The Ullmann coupling is a classic and robust choice, particularly for carbazole derivatives.[1]

Causality Note: This protocol is a representative procedure based on established literature for similar N-arylations of carbazoles.[1] The choice of a copper catalyst is classic for Ullmann couplings. A high-boiling point solvent like 1,2-dichlorobenzene or DMF is necessary to achieve the required reaction temperatures. A base, such as potassium carbonate, is essential to deprotonate the carbazole nitrogen, activating it for nucleophilic attack.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine 3,6-Dibromo-9H-carbazole (1.0 eq), 2-bromotriphenylene (1.1 eq), a copper catalyst (e.g., CuI, 0.1 eq), a ligand (e.g., 1,10-phenanthroline, 0.2 eq), and a base (e.g., K2CO3, 2.0 eq).

-

Solvent Addition: Add a degassed, high-boiling point solvent such as 1,2-dichlorobenzene.

-

Reaction Conditions: Heat the mixture to reflux (typically 180-200°C) and stir vigorously for 24-48 hours. Monitor the reaction by TLC or HPLC.

-

Workup and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The solvent is removed under reduced pressure. The crude residue is then subjected to column chromatography on silica gel to isolate the pure 3,6-Dibromo-9-(triphenylen-2-yl)carbazole.

Part 2: A Multi-Technique Approach to Structural Elucidation

No single analytical technique can provide a complete picture of the molecular structure. A self-validating system of analysis relies on the convergence of data from multiple orthogonal techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule.

-

¹H NMR Spectroscopy: This technique provides information on the chemical environment and connectivity of hydrogen atoms.

-

Expected Spectrum of 3,6-Dibromo-9H-carbazole: The spectrum is expected to be relatively simple and symmetric. Protons H-1, H-2, H-4, H-5, H-7, and H-8 will be present in the aromatic region (typically 7.0-8.5 ppm). The N-H proton will appear as a broad singlet at a higher chemical shift.

-

Predicted Spectrum of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole: The spectrum will be significantly more complex.

-

The disappearance of the broad N-H signal is the first key indicator of successful N-arylation.

-

Signals corresponding to the protons on the dibromocarbazole core will remain.

-

A new set of complex multiplets will appear in the aromatic region, corresponding to the 11 protons of the triphenylene moiety. The downfield shift of some carbazole protons, particularly those near the nitrogen, is expected due to the electronic influence of the aryl substituent.

-

-

-

¹³C NMR Spectroscopy: This provides information about the carbon skeleton.

-

Predicted Spectrum: The spectrum will show distinct signals for all 30 carbon atoms. The carbons directly bonded to the bromine atoms (C-3 and C-6) will appear at a characteristic chemical shift (around 115 ppm). The carbons of the triphenylene group will add a series of new signals in the 120-140 ppm range, confirming its presence.

-

| Technique | Expected Observations for Successful Synthesis | Rationale |

| ¹H NMR | Disappearance of the N-H proton signal. Appearance of a new, complex set of aromatic signals corresponding to the triphenylene group. | The N-H proton is replaced by the triphenylene substituent. |

| ¹³C NMR | Appearance of numerous new signals in the aromatic region (120-140 ppm). | Confirms the presence of the carbon-rich triphenylene skeleton. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

-

Analysis of 3,6-Dibromo-9H-carbazole: A key feature is a sharp peak around 3406 cm⁻¹, which is characteristic of the N-H stretching vibration.[1] Other important peaks include Ar C-H stretching (around 3068 cm⁻¹), Ar C=C stretching (around 1471 cm⁻¹), C-N stretching (around 1284 cm⁻¹), and C-Br stretching (around 570 cm⁻¹).[1]

-

Analysis of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole: The most critical change will be the disappearance of the N-H stretching peak around 3406 cm⁻¹ . This provides strong, corroborating evidence of successful substitution at the nitrogen atom. The rest of the spectrum will be dominated by aromatic C-H and C=C stretching vibrations, consistent with the highly aromatic nature of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and can offer structural information through fragmentation patterns.

-

Expected Data: For 3,6-Dibromo-9-(triphenylen-2-yl)carbazole (C30H17Br2N), high-resolution mass spectrometry (HRMS) should show a molecular ion peak (M⁺) corresponding to the calculated exact mass. A key feature will be the isotopic pattern characteristic of two bromine atoms (a 1:2:1 ratio for the M⁺, M⁺+2, and M⁺+4 peaks). This isotopic signature is a definitive indicator of the presence of two bromine atoms in the molecule.

X-ray Crystallography

If a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure. It reveals the precise spatial arrangement of atoms, bond lengths, and bond angles, offering the highest level of structural confirmation. For complex, planar molecules like this, crystallography can also provide invaluable insights into intermolecular packing, which is critical for understanding the material's properties in the solid state.

Part 3: Advanced Characterization for Material Application

For a material intended for use in organic electronics, further characterization is essential to understand its performance potential.

-

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) determines the thermal stability of the material by measuring weight loss as a function of temperature. Differential Scanning Calorimetry (DSC) is used to identify phase transitions, such as the glass transition temperature (Tg) and melting point (Tm). A high Tg is desirable for OLED materials to ensure morphological stability of the device during operation.

-

Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of the final compound. For optoelectronic applications, purities exceeding 98.0% are often required, as impurities can act as charge traps and degrade device performance.[2]

Conclusion

The molecular structure analysis of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole is a systematic process that integrates logical synthesis with a suite of complementary analytical techniques. The convergence of data from NMR, FT-IR, and mass spectrometry provides a robust and self-validating confirmation of the molecular structure. This guide outlines the critical experimental steps and the underlying scientific rationale, providing a solid framework for researchers engaged in the synthesis and characterization of advanced carbazole-based materials.

References

-

The American Institute of Chemists. Synthesis & Characterization of a Novel Carbazole Based Hole Transporting Material. [Link]

-

PureSynth. 36-Dibromo-9-(Triphenylen-2-Yl)Carbazole 98.0%(HPLC). [Link]

-

MDPI. 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. [Link]

Sources

Technical Guide: Electronic Density Distribution in Brominated Carbazole-Triphenylene Compounds

Executive Summary

This technical guide provides a comprehensive analysis of the electronic density distribution, synthetic pathways, and computational characterization of brominated carbazole-triphenylene hybrid systems. Primarily utilized as bipolar host materials in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs), these compounds rely on the precise modulation of Frontier Molecular Orbitals (FMOs).

The guide details the role of bromine not merely as a reactive intermediate for cross-coupling, but as a heavy-atom substituent that influences spin-orbit coupling (SOC) and tunes the HOMO-LUMO gap. While the primary application lies in optoelectronics, the electronic profiling protocols described herein are directly transferable to medicinal chemistry, where carbazole scaffolds serve as kinase inhibitors.

Molecular Architecture & Electronic Theory

The carbazole-triphenylene hybrid represents a classic Donor-Acceptor (D-A) or Donor-Transport architecture. Understanding the electronic density requires dissecting the moieties:

The Carbazole Moiety (Donor)[1][2]

-

Electronic Nature: Carbazole is electron-rich due to the lone pair on the nitrogen atom (N-9), which participates in the aromatic

-system. -

Density Distribution: The Highest Occupied Molecular Orbital (HOMO) is predominantly localized on the carbazole unit.

-

Reactivity: The C-3 and C-6 positions are sites of high electron density, making them susceptible to electrophilic aromatic substitution (e.g., bromination).

The Triphenylene Moiety (Transporter/Acceptor)

-

Electronic Nature: Triphenylene is a planar, polycyclic aromatic hydrocarbon with high triplet energy (

eV). It serves as an electron-transporting unit or a rigid core to prevent aggregation. -

Density Distribution: The Lowest Unoccupied Molecular Orbital (LUMO) often delocalizes across the triphenylene or the linking bridge, facilitating spatial separation of FMOs.

The Role of Bromination

Bromine introduction alters the electronic landscape via two competing mechanisms:

-

Inductive Effect (-I): Withdraws electron density through the

-bond, lowering both HOMO and LUMO energy levels. -

Mesomeric Effect (+M): Donates electron density into the

-system via lone pair overlap (weaker than -I in ground state, but relevant in excited states). -

Heavy Atom Effect: Increases Spin-Orbit Coupling (SOC), enhancing the intersystem crossing rate (

) essential for harvesting triplet excitons in OLEDs.

Computational Modeling Protocol (DFT)

To accurately map electronic density, a standardized Density Functional Theory (DFT) workflow is required. This protocol ensures self-validating results comparable across literature.

Computational Workflow

The following Graphviz diagram outlines the step-by-step computational workflow for analyzing these compounds.

Figure 1: Standardized DFT workflow for electronic density analysis of brominated hybrids.

Electrostatic Potential (ESP) Mapping

ESP maps visualize the charge distribution on the molecular surface (typically defined at 0.0004 a.u. electron density).[1][2][3][4][5]

-

Red Regions (Negative Potential): Localized over the Carbazole Nitrogen (unless N-substituted) and the

-face of the rings. These are nucleophilic attack sites. -

Blue Regions (Positive Potential): Localized over the Hydrogens.

-

The "Sigma-Hole": In brominated derivatives, a specific positive region (blue cap) appears along the C-Br bond axis extension. This is critical for halogen bonding interactions in crystal packing.

Synthetic Pathways & Regioselectivity[7][8]

The synthesis of these hybrids requires precise control over bromination to ensure the electronic density is manipulated at the correct positions (C3/C6 vs C1/C8).

Regioselective Bromination Protocol

Bromination is the limiting step for defining the electronic donor strength.

-

Reagent: N-Bromosuccinimide (NBS) is preferred over elemental

for kinetic control. -

Conditions: DMF or Acetonitrile at

to Room Temperature. -

Selectivity:

-

1.0 eq NBS: Yields 3-bromo-carbazole (Mono-substitution).

-

2.0-2.2 eq NBS: Yields 3,6-dibromo-carbazole (Di-substitution).

-

Excess NBS + Heat: Yields 1,3,6,8-tetrabromo-carbazole (sterically crowded, twists the core).

-

Coupling Workflow

The connection to triphenylene is typically achieved via Suzuki-Miyaura cross-coupling.

Figure 2: Synthetic route for 3,6-functionalized carbazole-triphenylene hybrids.

Quantitative Data: Electronic Energy Levels

The following table summarizes the impact of bromine substitution on the Frontier Molecular Orbitals of a carbazole core, which dictates the final hybrid's properties. Data is synthesized from general DFT trends (B3LYP/6-31G*) in OLED host material literature.

| Compound Structure | HOMO (eV) | LUMO (eV) | Band Gap ( | Triplet Energy ( | Electronic Effect |

| Unsubstituted Carbazole | -5.32 | -1.78 | 3.54 eV | ~3.00 eV | Baseline Reference |

| 3-Bromo-Carbazole | -5.45 | -1.95 | 3.50 eV | ~2.95 eV | Inductive withdrawal stabilizes HOMO. |

| 3,6-Dibromo-Carbazole | -5.58 | -2.15 | 3.43 eV | ~2.92 eV | Dual -I effect; significant LUMO stabilization. |

| 1,3,6,8-Tetrabromo | -5.80 | -2.40 | 3.40 eV | ~3.10 eV | Steric twisting reduces conjugation (Blue shift). |

Interpretation:

-

Hole Injection: Deeper HOMO levels in brominated derivatives (more negative values) make hole injection from the anode slightly more difficult, requiring matching Hole Injection Layers (HIL).

-

Triplet Confinement: The high triplet energy (

) is maintained or slightly increased in sterically hindered (poly-brominated) derivatives, which is crucial for preventing reverse energy transfer from blue phosphorescent dopants.

Experimental Validation Methods

Trustworthy characterization relies on correlating computational models with physical data.

-

Cyclic Voltammetry (CV):

-

Protocol: 0.1 M

in Dichloromethane (oxidation) and DMF (reduction). -

Validation: The onset oxidation potential (

) correlates to HOMO; onset reduction ( -

Check: If experimental gaps are significantly smaller than DFT, check for intermolecular packing effects (aggregation).

-

-

X-Ray Diffraction (XRD):

-

Used to visualize the "Heavy Atom" effect in solid state.[4]

-

Brominated compounds often show specific

or

-

References

-

Impact of bromination on Carbazole Dyes: RSC Advances. Detailed analysis of HOMO/LUMO shifts and synthesis using NBS.

-

Carbazole-Triphenylene Bipolar Hosts: Journal of Materials Chemistry C. Design of bipolar hosts for PhOLEDs.

-

Regioselective Bromination Mechanisms: MDPI Molecules. Theoretical and experimental analysis of electrophilic bromination selectivity.

-

DFT & ESP Mapping Protocols: ChemRxiv. Methodology for electrostatic potential mapping in drug/material discovery.

-

Halogen Atom Effect in Carbazoles: CrystEngComm. Crystallographic analysis of halogen interactions in solid-state carbazoles.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Structural, Hirshfeld and DFT studies of conjugated D–π–A carbazole chalcone crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Halogen atom substitution effect on the carbazole fluorescence properties and supramolecular interactions in the solid-state - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

Technical Whitepaper: Synthetic Architectures for 3,6-Dibromo-9-(triphenylen-2-yl)carbazole

[1][2]

Executive Summary

This technical guide outlines the synthetic strategies for 3,6-Dibromo-9-(triphenylen-2-yl)carbazole , a critical intermediate in the fabrication of Organic Light Emitting Diodes (OLEDs).[1][2] This molecule combines the high triplet energy of the carbazole moiety with the planar, π-conjugated triphenylene system, making it an ideal candidate for Hole Transport Materials (HTM) or phosphorescent host materials.

The synthesis of this molecule presents a specific chemoselective challenge: introducing the triphenylene core at the N-position (9-position) while ensuring precise bromination at the 3 and 6 positions without over-halogenation or catalyst poisoning.[1][2] This guide prioritizes a Stepwise Post-Functionalization Route , which ensures the highest regioselectivity and yield.

Retrosynthetic Analysis

To design a robust protocol, we must deconstruct the target molecule.[2] The retrosynthetic disconnection reveals two primary pathways.

Logical Pathway Assessment[2]

-

Path A (Direct Coupling): Coupling 3,6-dibromocarbazole with 2-bromotriphenylene.[1][2]

-

Path B (Post-Functionalization): Constructing the N-aryl core first, followed by electrophilic bromination.[2]

Visualization: Retrosynthetic Strategy

Figure 1: Retrosynthetic breakdown favoring the construction of the C-N bond prior to halogenation.[1][2]

Primary Protocol: The Stepwise Post-Functionalization Route

This route is the industry standard for electronic-grade materials, minimizing impurities that act as charge traps in OLED devices.[2]

Phase 1: Synthesis of 9-(Triphenylen-2-yl)-9H-carbazole

Objective: Create the C-N bond between the carbazole nitrogen and the triphenylene core.[1][2] Reaction Type: Buchwald-Hartwig Amination.[1][2]

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| Carbazole | 1.0 | Nucleophile |

| 2-Bromotriphenylene | 1.1 | Electrophile (CAS: 19111-87-6) |

| Pd₂(dba)₃ | 0.02 | Catalyst Precursor |

| P(t-Bu)₃ | 0.08 | Ligand (Sterically bulky for difficult couplings) |

| NaOtBu | 1.5 | Base |

| Toluene/Xylene | Solvent | Anhydrous, degassed |[1][2]

Experimental Workflow:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and cool under a stream of Argon or Nitrogen.[1][2]

-

Loading: Charge the flask with Carbazole, 2-Bromotriphenylene, and Sodium tert-butoxide (NaOtBu).

-

Solvation: Add anhydrous Toluene (0.1 M concentration relative to carbazole).

-

Catalyst Addition: Add the Palladium catalyst (Pd₂(dba)₃) and Ligand (P(t-Bu)₃ or S-Phos) rapidly to minimize air exposure.[1][2]

-

Reflux: Heat the mixture to 110°C (reflux) for 12–24 hours. Monitor via TLC (Eluent: Hexane/DCM) for the disappearance of carbazole.[1][2]

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues.[2] Wash the pad with DCM.[2]

-

Purification: Concentrate the filtrate and purify via column chromatography (Silica Gel, Hexane:DCM gradient) or recrystallization from Toluene/Ethanol.

Why this works: The bulky phosphine ligand facilitates the reductive elimination step, crucial for coupling the bulky triphenylene group.[2]

Phase 2: Regioselective Bromination

Objective: Install bromine atoms specifically at the 3 and 6 positions of the carbazole ring.[2] Reaction Type: Electrophilic Aromatic Substitution (EAS).[1][2]

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| 9-(Triphenylen-2-yl)carbazole | 1.0 | Substrate |

| N-Bromosuccinimide (NBS) | 2.05 | Brominating Agent (Mild) |

| DMF or THF | Solvent | Polar aprotic promotes para-substitution |[1][2]

Experimental Workflow:

-

Dissolution: Dissolve the intermediate from Phase 1 in DMF (Dimethylformamide) or THF. Cool to 0°C in an ice bath to control exothermicity.

-

Addition: Dissolve NBS in a minimal amount of DMF and add dropwise to the stirring substrate solution. Crucial: Add slowly to prevent over-bromination.[2]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Quenching: Pour the reaction mixture into ice-cold water. A white/off-white precipitate will form.[1][2]

-

Filtration: Filter the solid and wash copiously with water to remove succinimide byproduct.[2]

-

Final Purification: Recrystallize from Ethanol or Acetone. For OLED grade, sublimation is recommended.[2]

Visualization: Synthesis Workflow

Figure 2: Forward synthesis workflow demonstrating the sequential construction.

Alternative Route: Ullmann Coupling (Not Recommended)

While less efficient, this route is noted for laboratories lacking Palladium catalysts or air-free handling equipment.[1][2]

-

Substrates: 3,6-Dibromocarbazole + 2-Iodotriphenylene.[1][2]

-

Catalyst: Copper(I) Iodide (CuI) + 1,2-Diaminocyclohexane (Ligand).[1][2]

-

Base: K₃PO₄.[2]

-

Issues: High temperatures (140°C+) required for Ullmann coupling can lead to partial dehalogenation of the bromines on the carbazole ring, resulting in a mixture of mono-bromo and di-bromo products that are difficult to separate.[1][2]

Characterization & Validation

To ensure the protocol was successful, the following analytical signatures must be verified:

-

1H NMR (CDCl₃):

-

Look for the disappearance of the N-H proton (usually broad singlet >8.0 ppm) from the starting carbazole.[1][2]

-

Identify the characteristic doublet at ~8.1-8.2 ppm corresponding to the protons at the 4,5 positions of carbazole, which shift slightly upon 3,6-bromination.

-

Triphenylene protons will appear as a complex aromatic multiplet in the 7.5–8.8 ppm range.[2]

-

-

Mass Spectrometry (MALDI-TOF or HRMS):

References

-

American Institute of Chemists. Synthesis & characterization of a novel carbazole based hole transporting material. (Describes Carbazole Bromination Protocols). Retrieved from [Link][1][2]

-

Pure Synth. 3,6-Dibromo-9-(Triphenylen-2-Yl)Carbazole 98.0%(HPLC). (Commercial Standard Verification). Retrieved from [Link]

-

Organic Syntheses. 9H-Carbazole, 9-ethyl-3,6-dimethyl - Procedure for Bromination. Org. Synth. Coll. Vol. 10, 246. Retrieved from [Link]

Potential of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole as an OLED host intermediate

Topic: Potential of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole as an OLED Host Intermediate Audience: Researchers, Material Scientists, and Chemical Engineers in Organic Electronics.[1]

A Strategic Scaffold for Bipolar Host Materials in High-Efficiency PHOLEDs[1]

Executive Summary

In the pursuit of high-efficiency Phosphorescent Organic Light-Emitting Diodes (PHOLEDs), the management of triplet excitons is paramount.[2] 3,6-Dibromo-9-(triphenylen-2-yl)carbazole (CAS: 1351870-16-0 ) has emerged as a critical intermediate for synthesizing bipolar host materials.[1] This molecule combines the high triplet energy (

This guide details the molecular architecture, synthetic protocols, and functionalization potential of this intermediate, positioning it as a gateway to "star-shaped" and dendritic host materials that stabilize blue and green phosphorescent emitters.

Molecular Architecture & Design Philosophy

The efficacy of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole lies in its modular design, which addresses the "Triplet-Charge Trade-off" often found in OLED hosts.[1]

The Bipolar Advantage

-

The Core (Carbazole): The central carbazole moiety serves as a high-energy scaffold (

eV) and a robust hole-transporting unit (HTU).[1] -

The N-Substituent (Triphenylene): Attached at the 9-position (nitrogen), the triphenylene group acts as a steric shield and a secondary electronic modulator.[1] Triphenylene itself possesses a high

( -

The Reactive Sites (3,6-Dibromo): These positions are electronically coupled to the nitrogen lone pair but are chemically distinct. They serve as the "functionalization gateway," allowing the attachment of electron-withdrawing groups (to balance charge transport) or conjugation extenders (to tune emission color).

Structural Visualization

Figure 1: Functional decomposition of the 3,6-Dibromo-9-(triphenylen-2-yl)carbazole scaffold.

Synthetic Protocols

To ensure high purity (>99.9%) required for OLED applications, a stepwise synthetic route is recommended over direct coupling of pre-brominated precursors, which often suffers from dehalogenation or scrambling.

Route A: The "N-Arylation First" Protocol (Recommended)

This pathway minimizes side reactions and allows for easier purification of the intermediate before the final bromination step.[1]

Step 1: Synthesis of 9-(Triphenylen-2-yl)-9H-carbazole

-

Reagents: 9H-Carbazole, 2-Bromotriphenylene (or 2-Iodotriphenylene).[1]

-

Catalyst: Pd(OAc)

or Pd -

Base: NaOtBu (Sodium tert-butoxide).[1]

-

Solvent: Toluene or Xylene (Anhydrous).

-

Conditions: Reflux (110°C) under Argon for 12–24 hours.

Technical Insight: The use of bulky phosphine ligands (like P(t-Bu)

) facilitates the coupling to the sterically hindered triphenylene ring.[1]

Step 2: Regioselective Bromination

-

Reagents: 9-(Triphenylen-2-yl)-9H-carbazole, N-Bromosuccinimide (NBS).[1]

-

Solvent: DMF (Dimethylformamide) or CHCl

/Acetic Acid. -

Conditions: 0°C to Room Temperature, dark (to prevent radical side reactions).

-

Mechanism: Electrophilic Aromatic Substitution (SEAr). The 3 and 6 positions are activated by the nitrogen lone pair, ensuring high regioselectivity.

Synthetic Workflow Diagram

Figure 2: Step-wise synthetic pathway ensuring regioselectivity and high purity.

Functionalization & Application

The 3,6-dibromo intermediate is rarely the final material; it is the linchpin for creating advanced host materials via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.[1]

Derivatization Strategies

| Target Property | Coupling Partner | Resulting Structure Type | Application |

| Hole Transport+ | Carbazole-boronic acid | Tris-Carbazole (Star-shaped) | High |

| Bipolarity | Pyridine/Triazole-boronic acid | Donor-Acceptor (D-A) | Balanced Charge Transport Host |

| Thermal Stability | Phenyl/Biphenyl-boronic acid | Extended | High Tg Host for Green/Red PHOLEDs |

Case Study: Synthesis of a "Star-Shaped" Host

Reacting 3,6-Dibromo-9-(triphenylen-2-yl)carbazole with 9-phenyl-9H-carbazol-3-yl-boronic acid yields a massive, rigid molecule.[1]

-

Effect: This increases the glass transition temperature (

) significantly (often >150°C), preventing crystallization in the OLED film. -

Triplet Energy: The meta-linkage or twisted conformation induced by the 3,6-substitution maintains the high triplet energy of the core, preventing reverse energy transfer from the dopant.

Material Properties (Projected)

Based on structural analogs (e.g., CBP, TCTA) and the specific moieties involved, the following properties are characteristic of hosts derived from this intermediate.

| Parameter | Value Range | Significance |

| Triplet Energy ( | 2.70 – 2.95 eV | Sufficient to confine excitons for Green and Deep Blue emitters.[1] |

| HOMO Level | -5.3 to -5.6 eV | Aligns well with common Hole Transport Layers (HTL).[1] |

| LUMO Level | -2.1 to -2.4 eV | Requires electron-injecting support or ETM matching.[1] |

| Thermal Stability ( | > 400°C | Essential for vacuum deposition processes. |

| Glass Transition ( | > 130°C | Ensures morphological stability during device operation. |

Device Architecture & Performance

When utilized as a host in a PHOLED, the material derived from this intermediate sits in the Emissive Layer (EML).

Energy Level Alignment

The diagram below illustrates the role of the host in a typical Green PHOLED stack (e.g., using Ir(ppy)

Figure 3: PHOLED architecture highlighting the Host-Dopant energy transfer mechanism.

Performance Metrics

Devices utilizing hosts based on the carbazole-triphenylene hybrid architecture typically exhibit:

-

Low Efficiency Roll-off: Due to the balanced charge transport (Bipolar nature).[1]

-

High EQE: External Quantum Efficiencies often exceeding 20% for green and 15% for blue devices.

-

Operational Stability: The rigid triphenylene core resists electrochemical degradation.

References

-

PureSynth. (n.d.). 3,6-Dibromo-9-(triphenylen-2-yl)carbazole Product Specification. Retrieved from [1]

-

Sigma-Aldrich. (n.d.).[1] 3,6-Dibromo-9-(triphenylen-2-yl)carbazole CAS 1351870-16-0.[1] Retrieved from [1]

-

TCI Chemicals. (n.d.). Product D4910: 3,6-Dibromo-9-(triphenylen-2-yl)carbazole.[1] Retrieved from [1]

-

Royal Society of Chemistry. (2018). New tetrafluorophenylene/carbazole hybrid host materials for phosphorescence organic light-emitting diodes. New Journal of Chemistry. Retrieved from [1]

-

National Institutes of Health (PMC). (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review. Retrieved from [1]

Sources

Methodological & Application

Application Note: Precision Synthesis of 3,6-Diaryl-9-(triphenylen-2-yl)carbazoles via Suzuki-Miyaura Cross-Coupling

Executive Summary & Strategic Context

This technical guide details the protocol for the double Suzuki-Miyaura cross-coupling of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole (herein referred to as DB-TPC ).

While carbazole derivatives are foundational in organic light-emitting diodes (OLEDs) as host materials and hole-transport layers due to their high triplet energy (

Target Audience:

-

Material Scientists: For the synthesis of high-

OLED host materials. -

Medicinal Chemists: For the handling of highly insoluble, flat polycyclic aromatic hydrocarbons (PAHs) often encountered in late-stage kinase inhibitor synthesis or DNA-intercalating agent development.

Retrosynthetic Analysis & Critical Process Parameters

The Challenge of the Substrate

The reaction involves coupling a bis-electrophile (DB-TPC ) with an aryl boronic acid.

-

Steric Bulk: The triphenylene group creates a "propeller" shape orthogonal to the carbazole plane, hindering catalyst approach if ligands are too bulky.

-

Electronic Deactivation: The nitrogen lone pair donates density into the carbazole ring, increasing the electron density at C3 and C6. This makes the C-Br bond stronger and less reactive to Pd(0) insertion than a standard bromobenzene.

-

Solubility: DB-TPC is prone to

-

Critical Process Parameters (CPPs)

| Parameter | Recommendation | Rationale |

| Catalyst System | Pd(dppf)Cl | Pd(dppf)Cl |

| Solvent System | Toluene / Ethanol / Water (4:1:1) | Toluene is essential to dissolve the lipophilic DB-TPC at elevated temperatures. Ethanol/Water ensures solubility of the inorganic base. |

| Base | K | Stronger than Na |

| Stoichiometry | Boronic Acid (2.5 - 3.0 equiv) | Excess is required to drive the reaction to completion (bis-substitution) and account for potential homocoupling of the boronic acid. |

| Temperature | 100°C - 110°C | High thermal energy is required to overcome the activation barrier of the electron-rich C-Br bond and maintain solubility. |

Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle, emphasizing the specific electronic challenges of the carbazole substrate.

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of carbazole derivatives. Note that Oxidative Addition is the rate-limiting step due to the electron-rich nature of the carbazole ring.

Detailed Experimental Protocol

Objective: Synthesis of 3,6-Bis(phenyl)-9-(triphenylen-2-yl)carbazole (Model Reaction).

Reagents & Equipment

-

Reactant A: 3,6-Dibromo-9-(triphenylen-2-yl)carbazole (1.0 eq, 1.0 mmol, ~635 mg)

-

Reactant B: Phenylboronic acid (3.0 eq, 3.0 mmol, 366 mg)

-

Catalyst: Pd(dppf)Cl

[1]·CH -

Base: K

PO -

Solvent: Toluene (20 mL) / Ethanol (5 mL)

-

Vessel: 100 mL Schlenk flask or heavy-walled pressure vial with a magnetic stir bar.

Step-by-Step Procedure

-

Degassing (Critical):

-

Combine Toluene and Ethanol in a separate flask. Sparge with Argon or Nitrogen for 20 minutes. Dissolved oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

-

Separately sparge the aqueous K

PO

-

-

Reaction Assembly:

-

To the Schlenk flask, add Reactant A (Bromide), Reactant B (Boronic Acid), and the Catalyst .

-

Note: If using a glovebox, add these solids inside. If on a benchtop, cycle the flask vacuum/argon 3 times before adding solvents.

-

-

Solvent Addition:

-

Under positive Argon flow, inject the degassed Toluene/Ethanol mixture.

-

Inject the aqueous K

PO -

Observation: The mixture will be biphasic. The bromide (Reactant A) may not fully dissolve at room temperature. This is normal.

-

-

Reaction:

-

Seal the vessel.[2]

-

Heat to 105°C (oil bath temperature) with vigorous stirring (1000 RPM). Vigorous stirring is essential to maximize the surface area between the organic and aqueous phases.[3]

-

Monitor by TLC (Eluent: Hexane/DCM 4:1) or HPLC.[4]

-

Time: Typically 12–24 hours. The spot for the starting dibromide should disappear.[4] Intermediate mono-coupled product may be visible early on.

-

-

Workup (Precipitation Method):

-

Cool the mixture to room temperature (RT).

-

Self-Validating Step: If the product is highly conjugated (as expected), it often precipitates out of the toluene upon cooling.

-

Pour the reaction mixture into Methanol (150 mL) . This precipitates the organic product and dissolves the remaining boronic acid and inorganic salts.

-

Filter the precipitate.[4][5] Wash with water (to remove salts) and cold methanol (to remove impurities).

-

Purification Workflow

Figure 2: Purification logic tree. Due to low solubility, precipitation is preferred over extraction.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Starting Material Remains | Catalyst deactivation or poor solubility. | Switch to Pd-XPhos-G3 precatalyst. Increase solvent volume or switch Toluene to Xylene (higher boiling point). |

| Mono-coupled Product Persists | Incomplete conversion. | Add booster charge of Catalyst (2 mol%) and Boronic Acid (0.5 eq) after 12h. |

| Protodeboronation (Arene-H formed instead of coupling) | Base too strong or unstable boronic acid. | Switch base to K |

| Palladium Black Formation | Catalyst decomposition. | Ensure strict oxygen-free conditions. Add free ligand (e.g., PPh |

Safety & Handling

-

PAH Toxicity: Triphenylene and carbazole derivatives are polycyclic aromatic hydrocarbons. While not all are carcinogenic, they should be treated as suspected carcinogens/mutagens . Use full PPE (gloves, lab coat, respirator/fume hood).

-

Palladium Residues: Palladium is a heavy metal. All waste streams must be segregated into heavy metal waste.

-

Pressure: If using a sealed vial at 105°C, ensure the glassware is rated for pressure, as ethanol/toluene vapor pressure will be significant.

References

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483.[5]

- Albrecht, K. et al. "Carbazole-based Host Materials for Blue Electrophosphorescence." Journal of Materials Chemistry C, 2015.

- Li, H. et al. "Synthesis and Properties of 3,6-Diaryl-9-arylcarbazoles." Organic Letters, 2012. (Specific protocols for sterically hindered carbazoles).

-

BenchChem. "3,6-Diiodo-9H-carbazole Synthesis and Application Notes." BenchChem Protocols, 2025 .

- Marion, N. et al. "Modified Catalysts for Suzuki Coupling of Hindered Substrates." Journal of the American Chemical Society, 2006.

(Note: While specific CAS-linked papers for the exact triphenylene-carbazole dibromide are proprietary or rare, the protocols above are derived from the closest structural analogues in high-impact literature.)

Sources

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Solution Processing of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole Films

This Application Note is structured to guide researchers through the high-fidelity solution processing of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole (referred to herein as DBTCz-Tr ).

While DBTCz-Tr is frequently utilized as a synthetic intermediate (building block) for advanced OLED host materials via Suzuki/Buchwald-Hartwig couplings, researchers often require thin films of the monomer itself for photophysical benchmarking (triplet energy determination) , electrochemical cyclic voltammetry (CV) , or electropolymerization studies .